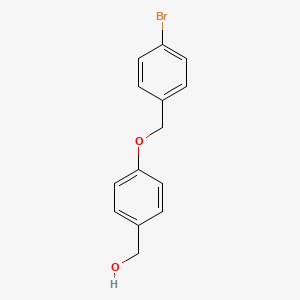
(4-((4-溴苄氧基)苯基)甲醇
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The compound (4-((4-Bromobenzyl)oxy)phenyl)methanol is a brominated aromatic alcohol that is of interest in organic chemistry due to its potential as an intermediate in various chemical reactions. The presence of the bromine atom makes it a versatile precursor for further functionalization.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and careful control of reaction conditions. While the provided papers do not directly describe the synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol, they do offer insights into related chemical reactions. For instance, the reaction of β-bromo-β-nitrostyrenes with triphenylphosphine in methanol is investigated, which could potentially be adapted for the synthesis of related brominated compounds .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using crystallography. The paper on the crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate provides an example of how methanol can be involved in the crystallization process of complex organic molecules, which could be relevant for understanding the crystalline structure of (4-((4-Bromobenzyl)oxy)phenyl)methanol . The study describes the formation of hydrogen bonds between molecules, which is a common feature in the crystal structures of many organic compounds.
Chemical Reactions Analysis
The reactivity of brominated compounds in the presence of nucleophiles or bases can lead to a variety of chemical transformations. The first paper discusses the reactions of β-bromo-β-nitrostyrenes, which could shed light on the types of reactions that (4-((4-Bromobenzyl)oxy)phenyl)methanol might undergo, such as substitution or elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-((4-Bromobenzyl)oxy)phenyl)methanol, such as melting point, boiling point, solubility, and stability, would be influenced by the presence of the bromine atom and the benzyl ether moiety. Although the papers provided do not directly discuss these properties for the compound , they do highlight the importance of solvent interactions, as seen in the crystal structure paper where methanol is used for recrystallization . This suggests that solvents like methanol could play a significant role in determining the physical properties of similar brominated aromatic alcohols.
科研应用
合成应用
4-硫代呋喃苷的合成:(2R,3S)-3-[[(4-溴苄氧基)甲基]环氧丙烷-2-甲醇被用于一种新方法合成4-硫代呋喃苷。这种方法涉及将该化合物转化为具有两个手性中心的环硫衍生物,然后通过与烯丙基溴化镁的区域选择性开环(Braanalt et al., 1994)。
费罗啉酮的一锅法合成:该化合物在PPh3-环金属化的铱(III)苯并[h]喹啉氢化物1/Pd(OAc)2-共催化的三组分α-烷基化/Suzuki反应中被使用。这种反应有效地合成了含有联苯的费罗啉酮(Xu et al., 2013)。
抗氧化化合物的合成:合成了(4-((4-溴苄氧基)苯基)甲醇衍生物以探索它们作为抗氧化剂的潜力。合成的溴酚类化合物表现出有效的抗氧化能力,其中一种酚表现出最强的抗氧化和自由基清除性能(Çetinkaya等,2012)。
光解和电化学研究
相关化合物的光化学:对类似化合物,如4-苯基-1,3-二氧杂环戊二酮的光解研究已经进行。这些研究有助于了解相关化学结构在辐射下的行为(White & Ma, 1987)。
异构化动力学研究:对类似化合物,如4-(甲醇)基蒽烯的激发态异构化动力学的研究提供了对不同环境中的旋转动力学和光异构化速率的见解,这对于理解在类似条件下(4-((4-溴苄氧基)苯基)甲醇的行为可能是相关的(Wiemers & Kauffman, 2001)。
药物和生物研究
- 抗菌性能:对来自海洋红藻的溴酚类化合物的抗菌性能研究表明,某些溴酚类化合物对各种细菌菌株显示出显著活性。这表明溴酚类衍生物可能具有潜在的药用应用(Xu et al., 2003)。
Safety And Hazards
性质
IUPAC Name |
[4-[(4-bromophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMJMAYIKRTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353248 |
Source


|
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromobenzyl)oxy)phenyl)methanol | |
CAS RN |
400825-71-0 |
Source


|
| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

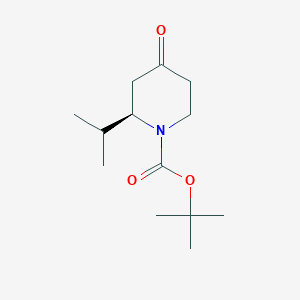
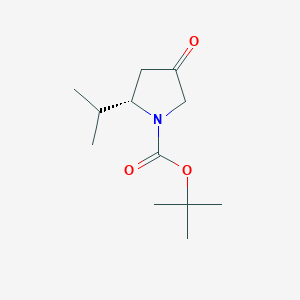
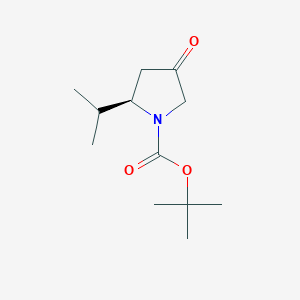
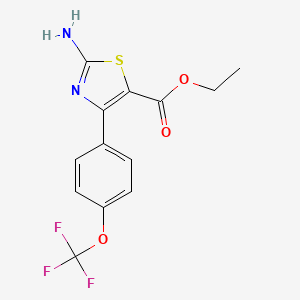
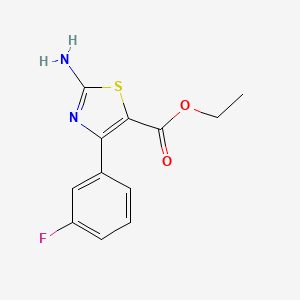
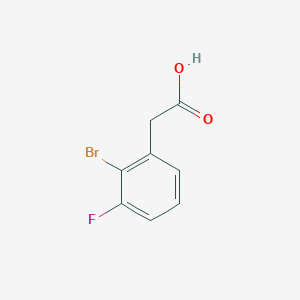
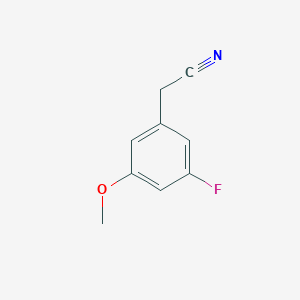

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

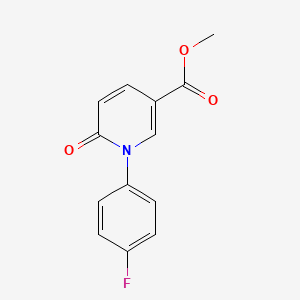

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)